molecular formula C13H11Cl2NO3S B12598719 Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- CAS No. 646040-47-3

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

Katalognummer: B12598719
CAS-Nummer: 646040-47-3
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: IXOGGODRCCPUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- is a chemical compound with the molecular formula C13H11Cl2NO3S It is a derivative of benzenesulfonamide, characterized by the presence of chloro and methoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:

3-chlorobenzenesulfonyl chloride+4-chloroanilinepyridine, refluxBenzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-\text{3-chlorobenzenesulfonyl chloride} + \text{4-chloroaniline} \xrightarrow{\text{pyridine, reflux}} \text{Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-} 3-chlorobenzenesulfonyl chloride+4-chloroanilinepyridine, reflux​Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide, 4-chloro-N-(4-chlorophenyl)-: Similar structure but lacks the methoxy group.

    Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-: Contains additional chloro substituents.

    Benzenesulfonamide, 3-chloro-N-(4-methylphenyl)-: Substituted with a methyl group instead of a methoxy group.

Uniqueness

The presence of both chloro and methoxy groups in Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- imparts unique chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

646040-47-3

Molekularformel

C13H11Cl2NO3S

Molekulargewicht

332.2 g/mol

IUPAC-Name

3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3

InChI-Schlüssel

IXOGGODRCCPUFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.